Phellodendrine
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Overview
Description
The compound “Phellodendrine” is a complex organic molecule belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound features multiple functional groups, including methoxy, methyl, and hydroxyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an aminoacetaldehyde diethyl acetal.
Functional Group Introduction: Methoxy and hydroxyl groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization: The formation of the tetrahydroisoquinoline structure may involve cyclization reactions under acidic or basic conditions.
Final Modifications: Methylation and other functional group modifications can be achieved using reagents like methyl iodide and sodium hydride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated isoquinolines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The methoxy and hydroxyl groups can form hydrogen bonds, while the aromatic system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a simpler aromatic system.
Isoquinoline: The parent compound of the isoquinoline family.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.
Uniqueness
The compound’s uniqueness lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C20H24NO4+ |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol |
InChI |
InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21?/m0/s1 |
InChI Key |
RBBVPNQTBKHOEQ-BJQOMGFOSA-O |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC |
Synonyms |
OB-5 compound phallodendrin phellodendrine |
Origin of Product |
United States |
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